Aurora-A vs. Aurora-B Selectivity: >1000-Fold Discrimination Surpasses Alisertib and MLN8054
Phthalazinone Pyrazole (PHT) demonstrates the highest Aurora-A selectivity among widely used Aurora kinase inhibitors. In ELISA-based kinase assays, PHT inhibited Aurora-A with an IC₅₀ of 0.031 µM (31 nM) while showing no inhibitory effect on Aurora-B at concentrations up to 100 µM, yielding a selectivity window exceeding 3225-fold [1]. In direct contrast, alisertib (MLN8237) achieves only >200-fold selectivity (Aurora-A IC₅₀ = 1.2 nM, Aurora-B IC₅₀ = 396.5 nM), and MLN8054 provides >40-fold selectivity (Aurora-A IC₅₀ = 4 nM, Aurora-B IC₅₀ ≈175 nM) . The pan-Aurora inhibitor VX-680 (tozasertib) shows essentially no selectivity, inhibiting Aurora-A, B, and C with Ki values of 0.6 nM, 18 nM, and 4.6 nM respectively . This extreme selectivity profile makes PHT uniquely suitable for experiments requiring clean pharmacological dissection of Aurora-A-specific functions without confounding Aurora-B-mediated polyploidy.
| Evidence Dimension | Aurora-A vs. Aurora-B selectivity ratio (fold-selectivity) |
|---|---|
| Target Compound Data | Aurora-A IC₅₀ = 0.031 µM; Aurora-B IC₅₀ >100 µM; Selectivity >3225-fold |
| Comparator Or Baseline | Alisertib: >200-fold (A IC₅₀ 1.2 nM, B IC₅₀ 396.5 nM); MLN8054: >40-fold (A IC₅₀ 4 nM, B IC₅₀ ~175 nM); VX-680: ~30-fold (A Ki 0.6 nM, B Ki 18 nM) |
| Quantified Difference | PHT selectivity exceeds alisertib by >16-fold, MLN8054 by >80-fold, and VX-680 by >107-fold on a fold-selectivity basis |
| Conditions | ELISA-based kinase activity assays using recombinant Aurora-A and Aurora-B with 30 µM ATP (Prime et al. 2011); comparator data from published vendor and literature IC₅₀ values using recombinant kinase assays |
Why This Matters
For researchers requiring Aurora-A-specific inhibition without Aurora-B cross-talk, PHT provides an unparalleled selectivity margin that prevents the G2/M arrest and polyploidy artifacts inherent to less selective inhibitors.
- [1] Prime ME, Courtney SM, Brookfield FA, et al. Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. J Med Chem. 2011;54(1):312-319. doi:10.1021/jm101346r View Source
